![molecular formula C12H15ClN2O2 B2458374 3-[(2-chloroacetamido)methyl]-N,N-dimethylbenzamide CAS No. 2031259-37-5](/img/structure/B2458374.png)
3-[(2-chloroacetamido)methyl]-N,N-dimethylbenzamide
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Overview
Description
“3-[(2-chloroacetamido)methyl]-N,N-dimethylbenzamide” is a chemical compound with the CAS Number: 2031259-37-5 . It has a molecular weight of 254.72 . The IUPAC name for this compound is 3-((2-chloroacetamido)methyl)-N,N-dimethylbenzamide . The InChI code for this compound is 1S/C12H15ClN2O2/c1-15(2)12(17)10-5-3-4-9(6-10)8-14-11(16)7-13/h3-6H,7-8H2,1-2H3,(H,14,16) .
Molecular Structure Analysis
The molecular structure of “3-[(2-chloroacetamido)methyl]-N,N-dimethylbenzamide” can be represented by the InChI code 1S/C12H15ClN2O2/c1-15(2)12(17)10-5-3-4-9(6-10)8-14-11(16)7-13/h3-6H,7-8H2,1-2H3,(H,14,16) .
Physical And Chemical Properties Analysis
The compound is an oil at room temperature . The compound’s molecular weight is 254.72 .
Scientific Research Applications
Anticancer Properties
3-[(2-chloroacetamido)methyl]-N,N-dimethylbenzamide exhibits promising anticancer potential. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. Mechanistic studies suggest that it interferes with cell cycle progression, induces apoptosis, and inhibits tumor growth .
Anti-Inflammatory Activity
This compound has demonstrated anti-inflammatory effects in preclinical studies. It modulates inflammatory pathways by suppressing pro-inflammatory cytokines and enzymes. Its potential as a therapeutic agent for inflammatory diseases warrants further investigation .
Antibacterial Agent
Researchers have explored the antibacterial properties of 3-[(2-chloroacetamido)methyl]-N,N-dimethylbenzamide. It shows activity against both Gram-positive and Gram-negative bacteria. Investigations into its mechanism of action and potential clinical applications are ongoing .
Analgesic Effects
Preliminary studies suggest that this compound may have analgesic properties. It interacts with pain receptors and neurotransmitter pathways, making it a candidate for pain management research .
Neuroprotective Potential
3-[(2-chloroacetamido)methyl]-N,N-dimethylbenzamide has attracted interest as a neuroprotective agent. It shows promise in animal models of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s. Researchers are exploring its ability to mitigate oxidative stress and enhance neuronal survival .
Chemical Biology Applications
Due to its unique structure, this compound is valuable in chemical biology research. Scientists use it as a probe to study protein-ligand interactions, enzyme inhibition, and cellular processes. Its versatility makes it a valuable tool for understanding biological systems .
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .
Future Directions
While specific future directions for “3-[(2-chloroacetamido)methyl]-N,N-dimethylbenzamide” are not mentioned in the available resources, the development and synthesis of new therapeutic agents with better activity is a major focus in the field . This compound, given its structural uniqueness, could be a potential candidate for further exploration in this context.
properties
IUPAC Name |
3-[[(2-chloroacetyl)amino]methyl]-N,N-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-15(2)12(17)10-5-3-4-9(6-10)8-14-11(16)7-13/h3-6H,7-8H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJGVAWPRAMUMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)CNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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